molecular formula C7H16Cl2N4O B15092118 5-((S)-1-amino-2,2-dimethylpropyl)-[1,3,4]oxadiazol-2-ylamine dihydrochloride

5-((S)-1-amino-2,2-dimethylpropyl)-[1,3,4]oxadiazol-2-ylamine dihydrochloride

Katalognummer: B15092118
Molekulargewicht: 243.13 g/mol
InChI-Schlüssel: TYHYXZHPULVAKM-RZFWHQLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((S)-1-amino-2,2-dimethylpropyl)-[1,3,4]oxadiazol-2-ylamine dihydrochloride is a compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound contains an oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of acylhydrazides or the reaction of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of a hydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is isolated by neutralization and extraction .

Industrial Production Methods

Industrial production of 1,3,4-oxadiazole derivatives often involves similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary depending on the specific requirements of the production process. For example, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

1,3,4-oxadiazole derivatives, including 5-((S)-1-amino-2,2-dimethylpropyl)-[1,3,4]oxadiazol-2-ylamine dihydrochloride, can undergo various chemical reactions such as:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of an oxadiazole derivative may yield a nitro compound, while reduction may produce an amine .

Wissenschaftliche Forschungsanwendungen

1,3,4-oxadiazole derivatives have a wide range of scientific research applications, including:

    Chemistry: Used as building blocks for the synthesis of more complex molecules.

    Biology: Studied for their potential as enzyme inhibitors and receptor modulators.

    Medicine: Investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of 1,3,4-oxadiazole derivatives involves their interaction with specific molecular targets and pathways. These compounds can act as enzyme inhibitors, receptor modulators, or ion channel blockers. The exact mechanism depends on the specific structure of the compound and its target .

Vergleich Mit ähnlichen Verbindungen

1,3,4-oxadiazole derivatives can be compared with other heterocyclic compounds such as:

The uniqueness of 5-((S)-1-amino-2,2-dimethylpropyl)-[1,3,4]oxadiazol-2-ylamine dihydrochloride lies in its specific structure and the presence of the amino and dimethylpropyl groups, which can influence its biological activity and chemical reactivity.

Eigenschaften

Molekularformel

C7H16Cl2N4O

Molekulargewicht

243.13 g/mol

IUPAC-Name

5-[(1S)-1-amino-2,2-dimethylpropyl]-1,3,4-oxadiazol-2-amine;dihydrochloride

InChI

InChI=1S/C7H14N4O.2ClH/c1-7(2,3)4(8)5-10-11-6(9)12-5;;/h4H,8H2,1-3H3,(H2,9,11);2*1H/t4-;;/m1../s1

InChI-Schlüssel

TYHYXZHPULVAKM-RZFWHQLPSA-N

Isomerische SMILES

CC(C)(C)[C@@H](C1=NN=C(O1)N)N.Cl.Cl

Kanonische SMILES

CC(C)(C)C(C1=NN=C(O1)N)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.